molecular formula C18H21N5O2 B2915545 N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide CAS No. 2176270-67-8

N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide

Cat. No.: B2915545
CAS No.: 2176270-67-8
M. Wt: 339.399
InChI Key: ITVVGILZRMFLDE-UHFFFAOYSA-N
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Description

This compound features a benzamide group linked via a 2-oxoethyl chain to an 8-azabicyclo[3.2.1]octane scaffold substituted at the 3-position with a 1H-1,2,3-triazol-1-yl group. The benzamide group may enhance solubility or binding affinity, depending on substituents. Structural analogs often vary in substituents on the azabicyclo ring, triazole type, or benzamide modifications, leading to divergent pharmacological and physicochemical properties.

Properties

IUPAC Name

N-[2-oxo-2-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(12-19-18(25)13-4-2-1-3-5-13)23-14-6-7-15(23)11-16(10-14)22-9-8-20-21-22/h1-5,8-9,14-16H,6-7,10-12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVVGILZRMFLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CNC(=O)C3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethyl}benzamide typically begins with the preparation of the triazole unit

Following the synthesis of the triazole unit, it is then connected to an 8-azabicyclo[3.2.1]octane through a substitution reaction involving appropriate leaving groups. The final step incorporates this moiety into the benzamide structure via an amide coupling reaction.

Industrial Production Methods

Industrial production involves scaling up the laboratory synthesis process, ensuring consistent quality and yield. Key steps include optimizing reaction conditions, such as temperature, pressure, and solvent choice, and employing catalysts to increase efficiency. Purification processes like recrystallization or chromatography are critical to achieving the desired product purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide undergoes various reactions, including:

  • Oxidation: : Introduction of oxygen into the compound, often involving reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Gain of electrons or hydrogen atoms, typically using reagents like lithium aluminium hydride.

  • Substitution: : Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Typical reagents include:

  • Oxidants like potassium permanganate, chromium trioxide

  • Reductants like lithium aluminium hydride, sodium borohydride

  • Substitution reagents like alkyl halides, Grignard reagents

Major Products Formed

Oxidation generally yields alcohols, ketones, or carboxylic acids. Reduction may lead to alcohols or amines. Substitution reactions produce a variety of derivatives depending on the specific reagents used.

Scientific Research Applications

N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide is utilized across several fields:

  • Chemistry: : As a versatile intermediate in the synthesis of more complex molecules, especially in the development of triazole-containing compounds.

  • Biology: : Studied for its potential interactions with biological macromolecules, aiding in the understanding of enzyme inhibition and receptor binding.

  • Industry: : Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

Mechanism

The compound's mechanism of action is typically linked to its ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and Van der Waals forces. The triazole ring in particular can form π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function.

Molecular Targets and Pathways

It targets enzymes with active sites that can accommodate its complex structure, potentially inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in various physiological processes.

Comparison with Similar Compounds

Substituent Variations on the Azabicyclo[3.2.1]octane Core

Triazole Substitutions
  • 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile (CAS 2195881-87-7) : Shares the 1H-1,2,3-triazol-1-yl group at C3 but replaces benzamide with a nitrile-terminated propyl chain. Molecular weight: 335.4 g/mol .
  • Maraviroc (4,4-Difluoro-N-[(1S)-3-{(1R,3S,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenyl-propyl]cyclohexanecarboxamide) : Contains a 4H-1,2,4-triazol-4-yl group at C3 with isopropyl and methyl substituents. This CCR5 antagonist demonstrates how triazole substituents modulate receptor specificity .
Non-Triazole Substitutions
  • N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide : Replaces triazole with a methylsulfonyl group, reducing hydrogen-bonding capacity but increasing electrophilicity .
  • 8-Benzyl-3-exo-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane: Features a benzyl group at N8 and a 4H-1,2,4-triazol-4-yl group at C3.

Modifications to the Benzamide Group

  • N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,4-trimethoxybenzamide Hydrochloride : Substitutes benzamide with a trimethoxybenzamide group, increasing steric bulk and electron density, which may affect binding kinetics .
  • 5-Chloro-2-[2-[(3-exo)-3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]oct-8-yl]-2-oxoethoxy]-N-(3-hydroxypropyl)benzamide: Introduces a chlorine atom and hydroxypropyl chain, altering solubility and target engagement .

Structural and Pharmacological Implications

Compound Name Substituent (C3) Benzamide Modification Molecular Weight (g/mol) Key Feature Source
Target Compound 1H-1,2,3-triazol-1-yl None (standard benzamide) N/A Rigid bicyclic core -
4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[...]benzonitrile 1H-1,2,3-triazol-1-yl Nitrile-propyl chain 335.4 Enhanced polarity
Maraviroc 3-methyl-5-(isopropyl)-4H-1,2,4-triazol-4-yl Cyclohexanecarboxamide 513.67 CCR5 antagonist activity
N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[...]benzamide Methylsulfonyl None N/A Electrophilic sulfonyl group
8-Benzyl-3-exo-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[...] 4H-1,2,4-triazol-4-yl None N/A Lipophilic benzyl substitution

Key Observations :

  • Triazole Type : 1H-1,2,3-triazole (target compound) vs. 4H-1,2,4-triazole (Maraviroc) impacts hydrogen-bonding patterns and steric interactions .
  • Benzamide Modifications : Trimethoxy or halogenated benzamides increase steric bulk/polarity, influencing solubility and target selectivity .
  • Azabicyclo Substitutions : Methylsulfonyl groups introduce electrophilicity, while benzyl groups enhance lipophilicity .

Biological Activity

N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide is a synthetic compound that incorporates a triazole moiety and an azabicyclo structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound can be represented by the following structural formula:

C18H24N6O2\text{C}_{18}\text{H}_{24}\text{N}_{6}\text{O}_{2}

This structure includes:

  • Triazole ring : Known for its antimicrobial and anticancer properties.
  • Azabicyclo[3.2.1]octane : A scaffold often associated with tropane alkaloids that exhibit a range of biological activities.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. The incorporation of the azabicyclo structure may enhance this activity through synergistic effects.

Table 1: Summary of Antimicrobial Activity

Compound TypeActivityMechanism of Action
Triazole DerivativesAntifungalInhibition of ergosterol synthesis
Azabicyclo CompoundsAntibacterialDisruption of bacterial cell wall synthesis

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. The triazole moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study: Anticancer Effects

In a study published in Journal of Medicinal Chemistry, derivatives of triazole demonstrated selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes critical for cellular metabolism in pathogens and cancer cells.
  • Interference with DNA Synthesis : The compound may disrupt DNA replication processes in rapidly dividing cells.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can induce oxidative damage in target cells.

Pharmacokinetics

Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating the therapeutic potential of this compound.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability60%
Half-life4 hours
Peak plasma concentration1.5 µM
MetabolismHepatic (CYP450 enzymes)

Q & A

Basic: What are the key challenges in synthesizing N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves constructing the 8-azabicyclo[3.2.1]octane core and introducing the triazole and benzamide moieties. Key challenges include:

  • Steric hindrance during cyclization of the bicyclic system.
  • Regioselectivity in triazole formation (1,2,3-triazole vs. other isomers).
  • Purification due to polar intermediates.

Optimization Strategies:

  • Use Pd-catalyzed reductive cyclization (as in ) for bicyclic core formation.
  • Employ click chemistry (CuAAC) for regioselective triazole incorporation .
  • Optimize solvent (e.g., ethanol under reflux) and catalyst (e.g., pyridine for acylations, as in ) to improve yields.

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